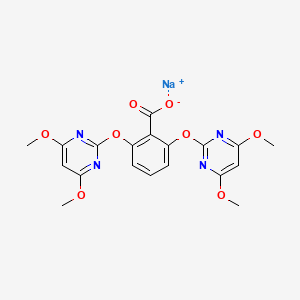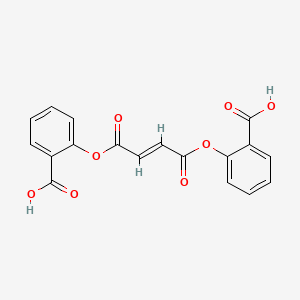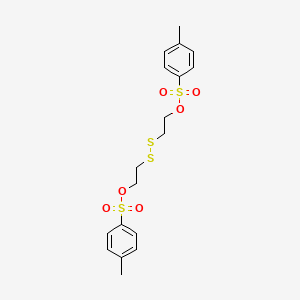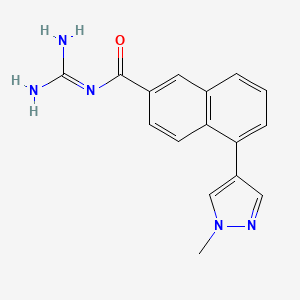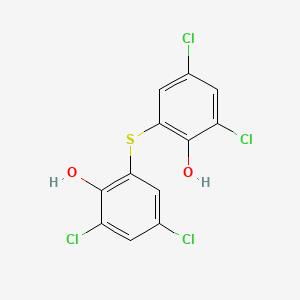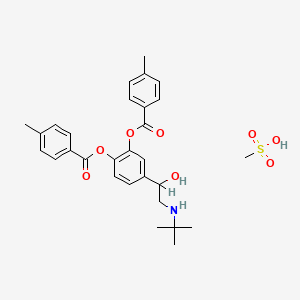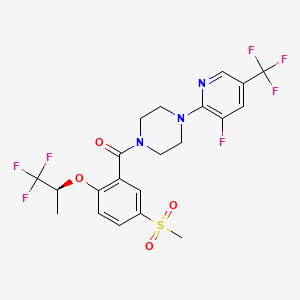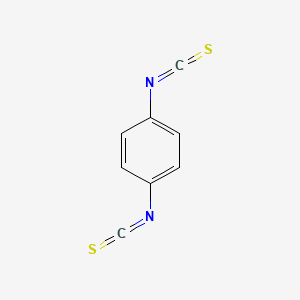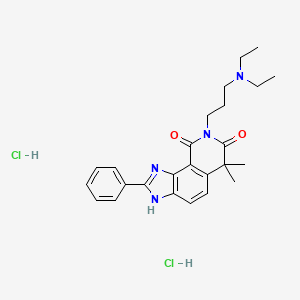
1H-Imidazo(4,5-h)isoquinoline-7,9(6H,8H)-dione, 8-(3-(diethylamino)propyl)-6,6-dimethyl-2-phenyl-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AR-LH31 is a drug which has anti-arrhythmic activity. In one study, the administration of AR-LH31 by intravenous injection did not abolish ventricular arrhythmia but increased the number of sinus beats.
Wissenschaftliche Forschungsanwendungen
Cardiac Arrhythmias Research
This compound, also referred to as AR-LH31, has been studied for its effects on cardiac arrhythmias in dogs. It showed potential anti-arrhythmic activity, with varying degrees of effectiveness based on the method of administration (Kerr, Harron, Wilson, & Shanks, 1985).
Kinase Inhibition
It was identified as an adenosine 5'-triphosphate competitive inhibitor of lck kinase, a type of protein kinase. The compound has been a subject of structure-activity relationship studies to enhance its inhibitory potency (Snow et al., 2002).
Chemical Reactions and Derivatives
Research has been conducted on the reaction of related compounds with isothiocyanic acid, leading to various products with potential applications in medicinal chemistry (Klásek, Lyčka, Rouchal, & Bartošík, 2020).
Electroluminescent Layers
Studies have also explored the synthesis of new low-molecular weight compounds, including derivatives of 1H-imidazol-5(4H)-one, for potential use in organic light-emitting devices (Dobrikov, Dobrikov, & Aleksandrova, 2011).
Fluorescence Studies
The compound and its derivatives have been used to study fluorescence quenching and enhancement, contributing to the understanding of hydrogen bonding interactions in nitrogen-containing fluorophores (Tamuly et al., 2006).
Eigenschaften
CAS-Nummer |
69835-39-8 |
|---|---|
Produktname |
1H-Imidazo(4,5-h)isoquinoline-7,9(6H,8H)-dione, 8-(3-(diethylamino)propyl)-6,6-dimethyl-2-phenyl-, dihydrochloride |
Molekularformel |
C25H32Cl2N4O2 |
Molekulargewicht |
491.4 g/mol |
IUPAC-Name |
8-[3-(diethylamino)propyl]-6,6-dimethyl-2-phenyl-3H-imidazo[4,5-h]isoquinoline-7,9-dione;dihydrochloride |
InChI |
InChI=1S/C25H30N4O2.2ClH/c1-5-28(6-2)15-10-16-29-23(30)20-18(25(3,4)24(29)31)13-14-19-21(20)27-22(26-19)17-11-8-7-9-12-17;;/h7-9,11-14H,5-6,10,15-16H2,1-4H3,(H,26,27);2*1H |
InChI-Schlüssel |
MSZMZKUZIWGHEN-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCN1C(=O)C2=C(C=CC3=C2N=C(N3)C4=CC=CC=C4)C(C1=O)(C)C.Cl.Cl |
Kanonische SMILES |
CCN(CC)CCCN1C(=O)C2=C(C=CC3=C2N=C(N3)C4=CC=CC=C4)C(C1=O)(C)C.Cl.Cl |
Aussehen |
Solid powder |
Andere CAS-Nummern |
69835-39-8 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
8-(3-diethylaminopropyl)-6,6-dimethyl-(2-phenyl-1H-imidazo(4,5h))isoquinoline-7,9-(6H)-dione AR-LH 31 AR-LH-31 AR-LH31 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-methylphenyl)-4H-benzo[h]chromen-4-one](/img/structure/B1667514.png)
![5,6-dimethyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1667515.png)



